B1579213 Cbz-2-Methy-L-Phenylalanine

Cbz-2-Methy-L-Phenylalanine

Cat. No.: B1579213
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2-Methyl-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of L-phenylalanine, where a methyl group is substituted at the 2-position of the phenyl ring. The Cbz group (benzyloxycarbonyl) serves as a protective moiety for the amino group during peptide synthesis, enhancing stability and preventing undesired side reactions. This compound is structurally characterized by its chiral center (L-configuration) and the steric/electronic effects imparted by the 2-methyl substituent.

Properties

Molecular Weight

329.42

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Cbz-2-Methyl-L-Phenylalanine with key analogs, focusing on substituent position , stereochemistry , physicochemical properties , and applications .

Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Substituent (Position) XLogP3 Hydrogen Bond Donors/Acceptors Key Properties/Applications
Cbz-2-Methyl-L-Phenylalanine Not Provided C₁₇H₁₇NO₄ (inferred) ~299.3 (estimated) Methyl (2) ~2.5 (predicted) 2 donors, 4 acceptors Peptide synthesis, chiral intermediates
Cbz-4-Methoxy-L-Phenylalanine 17554-34-6 C₁₈H₁₉NO₅ 329.3 Methoxy (4) 2.0 2 donors, 5 acceptors Enhanced solubility due to polar methoxy group; used in glycopeptide synthesis
Cbz-4-Methyl-D-Phenylalanine 17332-31-9 C₁₈H₁₉NO₄ 313.3 Methyl (4) ~2.8 2 donors, 4 acceptors D-configuration impacts enzyme recognition; hydrophobic interactions in drug design
Cbz-2-Iodo-D-Phenylalanine 1270296-45-1 C₁₇H₁₆INO₄ 425.2 Iodo (2) ~3.5 2 donors, 4 acceptors Heavy atom for crystallography; potential in radiopharmaceuticals
Cbz-2-Methoxy-D-Phenylalanine 1270296-34-8 C₁₈H₁₉NO₅ 329.3 Methoxy (2) ~1.8 2 donors, 5 acceptors Steric hindrance at 2-position affects receptor binding; chiral building block
Cbz-2,5-Difluoro-L-Phenylalanine 1270292-28-8 C₁₇H₁₅F₂NO₄ 335.3 Fluoro (2,5) ~2.2 2 donors, 4 acceptors Enhanced metabolic stability; fluorinated analogs in kinase inhibitors

Key Observations :

  • Substituent Position: 2-Methyl vs. Methoxy vs. Methyl: Methoxy groups (e.g., Cbz-4-Methoxy-L-Phenylalanine) increase polarity and solubility, whereas methyl groups enhance hydrophobicity, affecting membrane permeability .
  • Stereochemistry : D-isomers (e.g., Cbz-4-Methyl-D-Phenylalanine) are less common in natural peptides but valuable in designing protease-resistant therapeutics .
  • Halogenation : Iodo or fluoro substituents (e.g., Cbz-2-Iodo-D-Phenylalanine) improve radiochemical stability or binding affinity in targeted therapies .

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